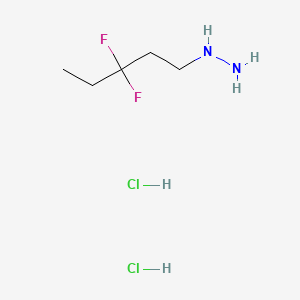
(3,3-Difluoropentyl)hydrazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Difluoropentyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C5H13ClF2N2 and a molecular weight of 174.62 g/mol . This compound is of interest due to its unique chemical structure, which includes two fluorine atoms attached to a pentyl chain and a hydrazine group. It is commonly used in pharmaceutical testing and research .
Métodos De Preparación
The synthesis of (3,3-Difluoropentyl)hydrazine dihydrochloride involves several steps. One common synthetic route includes the reaction of 3,3-difluoropentylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the reaction and then purifying the product through crystallization or other separation techniques .
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity. The use of high-quality reagents and controlled reaction conditions is crucial to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
(3,3-Difluoropentyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the hydrazine group or fluorine atoms are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoropentyl ketones, while reduction could produce difluoropentylamines .
Aplicaciones Científicas De Investigación
(3,3-Difluoropentyl)hydrazine dihydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3,3-Difluoropentyl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparación Con Compuestos Similares
(3,3-Difluoropentyl)hydrazine dihydrochloride can be compared with other fluorinated hydrazines and pentyl derivatives:
(3,3-Difluoropentyl)amine: Similar in structure but lacks the hydrazine group, making it less reactive in certain biochemical applications.
(3,3-Difluoropentyl)hydrazine: The non-dihydrochloride form, which may have different solubility and stability properties.
(3,3-Difluoropropyl)hydrazine: A shorter chain analog that may exhibit different reactivity and biological activity due to the shorter carbon chain.
The uniqueness of this compound lies in its combination of fluorine atoms and hydrazine group, which confer specific chemical and biological properties that are valuable in research and industrial applications .
Propiedades
Fórmula molecular |
C5H14Cl2F2N2 |
|---|---|
Peso molecular |
211.08 g/mol |
Nombre IUPAC |
3,3-difluoropentylhydrazine;dihydrochloride |
InChI |
InChI=1S/C5H12F2N2.2ClH/c1-2-5(6,7)3-4-9-8;;/h9H,2-4,8H2,1H3;2*1H |
Clave InChI |
RUHKEPNIPWOBCQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCNN)(F)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13499582.png)
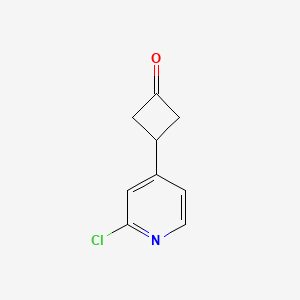
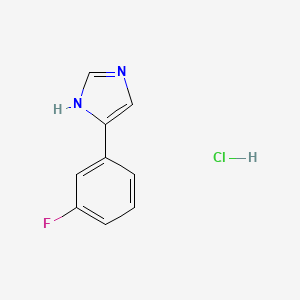
![Methyl[2-(4-methylphenyl)ethyl]amine hydrochloride](/img/structure/B13499600.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride](/img/structure/B13499602.png)
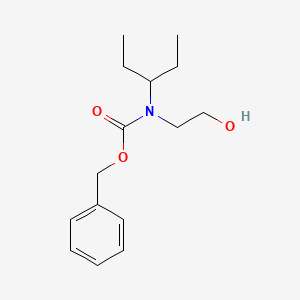

![5-Azaspiro[3.5]nonan-9-ol hydrochloride](/img/structure/B13499616.png)
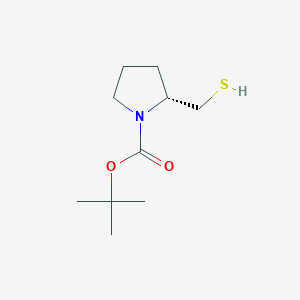
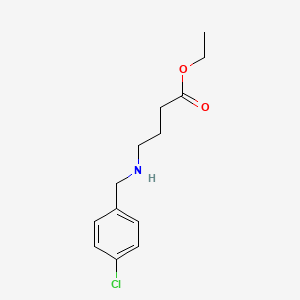
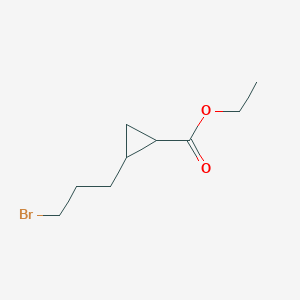
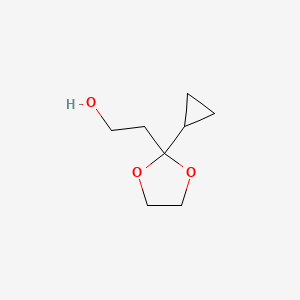
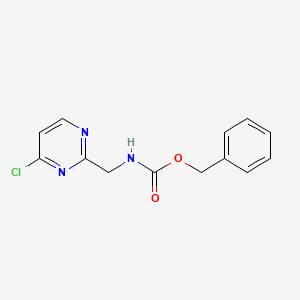
![N-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine hydrochloride](/img/structure/B13499667.png)
